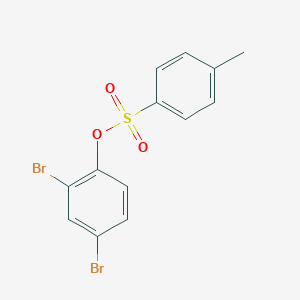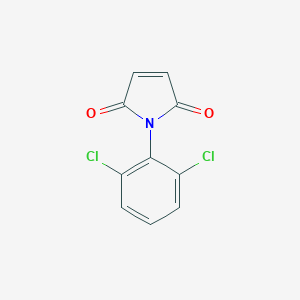![molecular formula C13H11NO5S B188452 Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- CAS No. 62547-03-9](/img/structure/B188452.png)
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-, also known as 5-Phenylsulfonate Salicylic Acid (PSSA), is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSSA is a derivative of salicylic acid and has a chemical structure consisting of a phenylamino group, a sulfonyl group, and a hydroxyl group attached to a benzene ring.
作用機序
The mechanism of action of PSSA is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways. PSSA has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and pain. PSSA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. This inhibition of HDACs has been linked to the anti-cancer properties of PSSA.
生化学的および生理学的効果
PSSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PSSA inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. PSSA has also been shown to exhibit anti-inflammatory and analgesic properties in animal models. In addition, PSSA has been shown to inhibit the proliferation and induce apoptosis of various cancer cell lines.
実験室実験の利点と制限
One of the advantages of using PSSA in lab experiments is its relatively low cost and ease of synthesis. PSSA is also stable under various conditions, which makes it suitable for use in various applications. However, one of the limitations of using PSSA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of PSSA. One area of research is the development of PSSA-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the development of PSSA-based materials for various applications, including drug delivery and sensing. Additionally, further studies are needed to elucidate the mechanism of action of PSSA and its potential interactions with other compounds.
In conclusion, PSSA is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of PSSA and its applications in various fields.
合成法
The synthesis of PSSA involves the reaction of salicylic acid with sulfanilic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified through recrystallization using a suitable solvent. The yield of PSSA obtained from this method is approximately 70-80%.
科学的研究の応用
PSSA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PSSA has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various bacterial and fungal strains. In agriculture, PSSA has been used as a plant growth regulator, herbicide, and fungicide. In material science, PSSA has been used as a precursor for the synthesis of various organic and inorganic compounds.
特性
CAS番号 |
62547-03-9 |
|---|---|
製品名 |
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]- |
分子式 |
C13H11NO5S |
分子量 |
293.3 g/mol |
IUPAC名 |
2-hydroxy-5-(phenylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H11NO5S/c15-12-7-6-10(8-11(12)13(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14-15H,(H,16,17) |
InChIキー |
GNSAPYSJRSJRRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



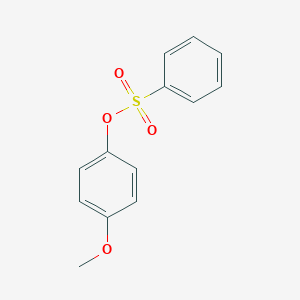

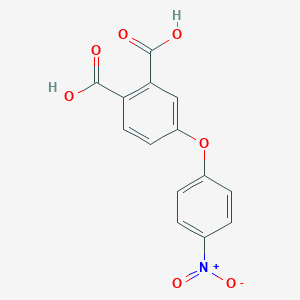
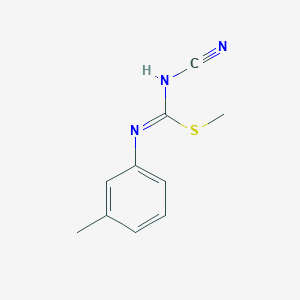
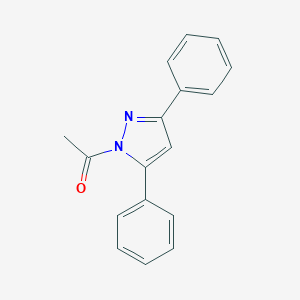
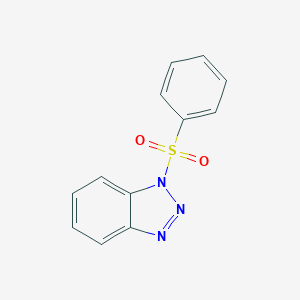
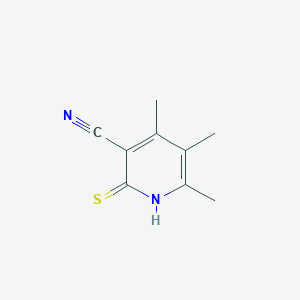
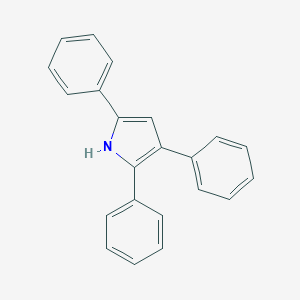
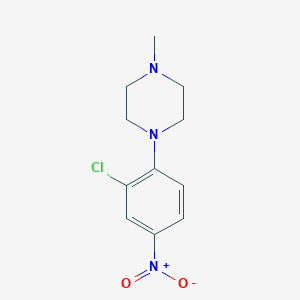
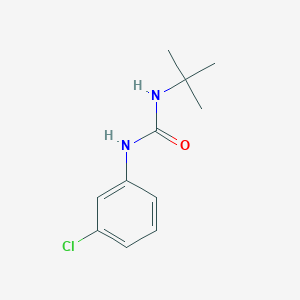
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
